

Lazabemide: A Comprehensive Pharmacology and Toxicology Profile

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Compound of Interest		
Compound Name:	Lazabemide	
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Introduction

Lazabemide (formerly known as Ro 19-6327) is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).[1] Developed by F. Hoffmann-La Roche, it was investigated primarily for the treatment of Parkinson's disease and Alzheimer's disease. Unlike the irreversible MAO-B inhibitor selegiline, **lazabemide** is not metabolized to amphetamine-like substances.[2] Although it showed promise in early clinical trials, its development was ultimately discontinued. This technical guide provides a detailed overview of the pharmacology and toxicology of **lazabemide**, based on publicly available data.

Pharmacology Mechanism of Action

Lazabemide's primary pharmacological action is the selective and reversible inhibition of MAO-B.[1] MAO-B is a key enzyme in the degradation of dopamine in the brain. By inhibiting MAO-B, **lazabemide** increases the synaptic availability of dopamine, which is beneficial in conditions characterized by dopamine deficiency, such as Parkinson's disease.

Beyond its effects on dopamine metabolism, **lazabemide** has also been shown to possess antioxidant properties. It can inhibit lipid peroxidation in a concentration-dependent manner, independent of its MAO-B inhibitory activity.[3] This is attributed to its ability to partition into the membrane hydrocarbon core and inhibit the propagation of free radicals.[3]



Pharmacodynamics

Studies in healthy volunteers have demonstrated that **lazabemide** causes a rapid, dosedependent, and reversible inhibition of platelet MAO-B activity. A single oral dose can lead to almost complete inhibition of MAO-B for approximately 20 hours.[2][4] The maximum inhibition (Imax) of platelet MAO-B activity is around 94-96%.[2][4]

Table 1: In Vitro Inhibitory Activity of Lazabemide and its Derivatives

Compound	Target	IC50 (μM)	Source
Lazabemide	МАО-В	0.03	[5]
Lazabemide	MAO-A	>100	[5]
Lazabemide Derivative 3m	МАО-В	5.04 ± 0.06	[6][7][8]
Lazabemide Derivative 3d	MAO-A	3.12 ± 0.05	[6][7][8]

Table 2: Pharmacodynamic Parameters of **Lazabemide** in Healthy Volunteers

Parameter	Young Subjects (19-36 years)	Elderly Subjects (60-78 years)	Source
Platelet MAO-B IC50 (μg/L)	0.48 ± 0.89	1.5 ± 2.3	[2][4]
Platelet MAO-B Imax (%)	94 ± 5.1	96 ± 4.5	[2][4]

Pharmacokinetics

Lazabemide is rapidly absorbed after oral administration. Its elimination follows a mixed linear and non-linear pattern. Steady-state plasma concentrations are typically achieved by the third day of dosing with twice-daily administration.

Table 3: Pharmacokinetic Parameters of Lazabemide in Healthy Subjects



Parameter	Value	Source
Time to steady-state	3 days	[9]
Elimination pathway	Mixed linear and non-linear	[9]

Toxicology Profile

Detailed preclinical toxicology data for **lazabemide**, including acute, subchronic, chronic, genetic, carcinogenicity, and reproductive toxicity studies, are not extensively available in the public domain. As is standard for investigational new drugs, a comprehensive toxicology program would have been conducted to support clinical trials.[1][4][10][11][12][13][14] This would have included:

- Acute Toxicity Studies: To determine the effects of a single high dose and the maximum tolerated dose in at least two mammalian species.
- Repeated-Dose Toxicity Studies: To evaluate the effects of subchronic and chronic exposure in at least one rodent and one non-rodent species.
- Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential for mutagenicity and clastogenicity, including the Ames test, chromosomal aberration assays, and micronucleus tests.
- Carcinogenicity Studies: Long-term studies in rodents to evaluate the tumorigenic potential of the compound.
- Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility, embryonic development, and pre- and postnatal development.

Clinical Safety and Tolerability

In clinical trials involving patients with Parkinson's disease, **lazabemide** was generally well-tolerated at doses up to 400 mg/day. The most frequently reported adverse events at higher doses was headache. No clinically relevant changes in vital signs or laboratory parameters were consistently observed. A study investigating the combination of **lazabemide** and



moclobemide (a MAO-A inhibitor) indicated the need for dietary tyramine restrictions due to a significant potentiation of the tyramine pressor response.[10]

Experimental Protocols Fluorometric Monoamine Oxidase B (MAO-B) Inhibition Assay

This in vitro assay is a common method to determine the inhibitory potential of a compound against MAO-B. The protocol outlined below is based on commercially available kits.

- 1. Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a MAO-B substrate. A probe reacts with H₂O₂ in the presence of a developer to generate a fluorescent product, which is quantified using a fluorescence plate reader.
- 2. Materials:
- MAO-B enzyme
- MAO-B substrate (e.g., tyramine, benzylamine)
- MAO-B assay buffer
- Fluorescent probe (e.g., GenieRed Probe, OxiRed Probe)
- Developer
- Inhibitor control (e.g., selegiline)
- Test compound (lazabemide)
- 96-well black microplate
- Fluorescence plate reader (Ex/Em = 535/587 nm)
- 3. Procedure:
- Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, probe, developer, and inhibitor control according to the kit manufacturer's instructions. Prepare

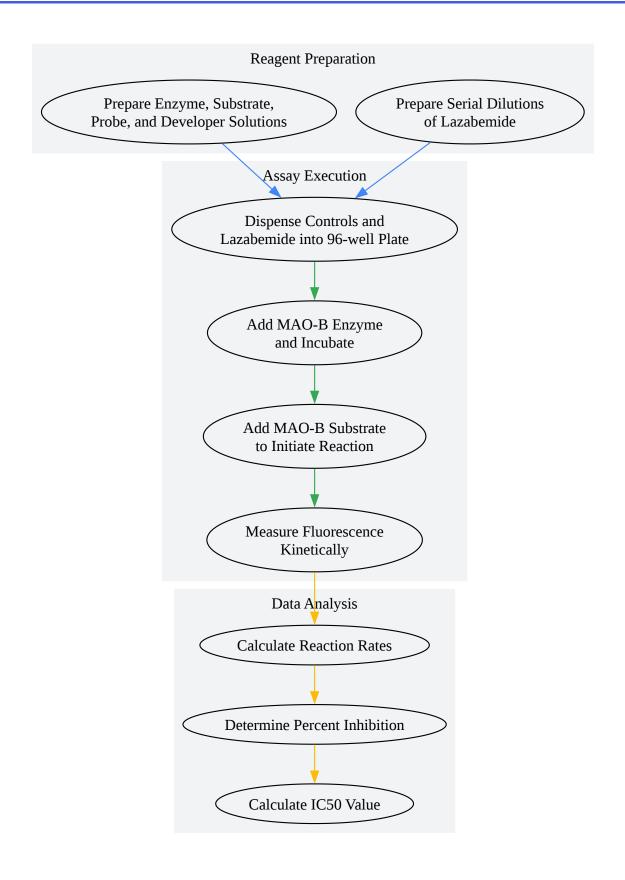


serial dilutions of the test compound.

- Assay Plate Setup:
- Test Wells: Add the test compound at various concentrations.
- Inhibitor Control Wells: Add the known MAO-B inhibitor.
- Enzyme Control Wells: Add assay buffer (no inhibitor).
- Blank Control Wells: Add assay buffer (no enzyme).
- Enzyme Incubation: Add the MAO-B enzyme solution to all wells except the blank controls. Incubate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
- Substrate Addition: Add the MAO-B substrate solution to all wells to initiate the enzymatic reaction.
- Kinetic Measurement: Immediately begin measuring the fluorescence intensity at 37°C in a kinetic mode for a set duration (e.g., 30-60 minutes).
- Data Analysis:
- Calculate the rate of reaction (change in fluorescence over time) for each well.
- Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
- Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

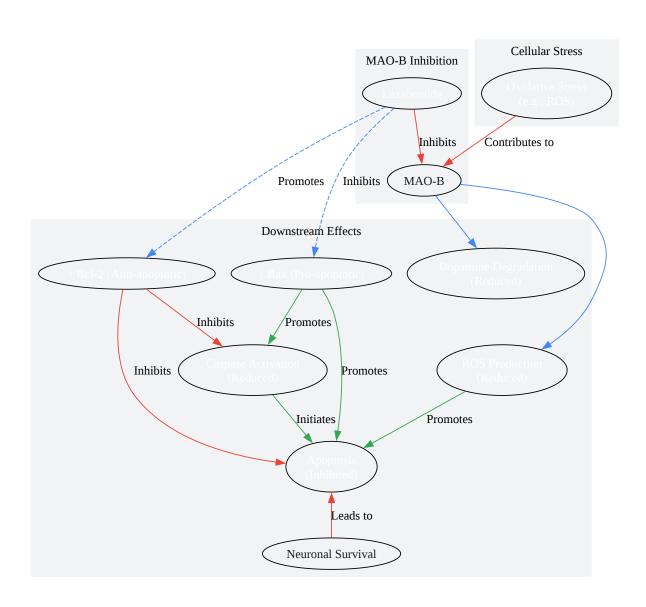
Visualizations Signaling Pathways and Workflows





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Conclusion

Lazabemide is a well-characterized selective and reversible MAO-B inhibitor with demonstrated pharmacodynamic effects in humans. Its favorable safety profile in early clinical trials and its unique antioxidant properties made it a promising therapeutic candidate. However, the discontinuation of its development means that a complete public record of its preclinical toxicology and metabolic fate is unavailable. This guide provides a comprehensive summary of the existing scientific literature, offering valuable insights for researchers in the fields of neuropharmacology and drug development.

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